2,3-Epoxypropyltrimethylammonium chloride
Overview
Description
2,3-Epoxypropyltrimethylammonium chloride (EPTAC) is a quaternary ammonium compound with the chemical formula C₆H₁₅NOCl . It is commonly used in industrial processes, particularly in the modification of natural polymers such as starch. EPTAC possesses an epoxide group (the three-membered ring) and a quaternary ammonium moiety, making it a versatile reagent for various applications.
Synthesis Analysis
The synthesis of EPTAC involves the reaction of trimethylamine (N(CH₃)₃) with epichlorohydrin (C₃H₅ClO) under alkaline conditions. The epoxide ring opens, leading to the formation of the quaternary ammonium salt. The reaction can be represented as follows:
[ \text{Trimethylamine} + \text{Epichlorohydrin} \rightarrow \text{EPTAC} ]
Molecular Structure Analysis
EPTAC’s molecular structure consists of a trimethylammonium cation (positively charged) linked to an epoxypropyl group. The quaternary ammonium center provides water solubility, while the epoxide functionality imparts reactivity. The 3D representation of EPTAC reveals its compact and polar nature.
Chemical Reactions Analysis
Hydrolysis : EPTAC can undergo hydrolysis, breaking the epoxide ring and yielding trimethylamine and glycerol . This reaction is relevant in environmental degradation processes.
Polymer Modification : EPTAC reacts with hydroxyl groups in natural polymers (e.g., starch) to introduce cationic charges. This modification enhances properties like water repellency and adhesion .
Quaternization Reactions : EPTAC can quaternize other nucleophiles (e.g., amines, alcohols) to form new quaternary ammonium compounds.
Physical And Chemical Properties Analysis
- Physical State : EPTAC is a colorless liquid .
- Solubility : It is highly soluble in water due to its quaternary ammonium nature.
- Boiling Point : Approximately 100°C .
- Density : Around 1.1 g/cm³ .
Scientific Research Applications
5. Synthesis of Ionic Liquids
- Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is being explored for potential use in the synthesis of ionic liquids.
- Methods of Application : Specific methods of application or experimental procedures are not provided in the source.
- Results : Specific results or outcomes obtained are not provided in the source.
6. Preparation of Self-healing Materials
- Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is being explored for potential use in the preparation of self-healing materials.
- Methods of Application : Specific methods of application or experimental procedures are not provided in the source.
- Results : Specific results or outcomes obtained are not provided in the source.
7. Synthesis of Cationic Cellulose Nanofibers
- Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is used to graft cellulose fibers and prepare cationic cellulose nanofibers (CCNFs). These CCNFs have a high adsorption capacity for anionic dyes and are used in the salt-free dyeing of ultra-lightweight paper .
- Methods of Application : Cellulose fibers are grafted with 2,3-epoxypropyltrimethylammonium chloride and homogenized to prepare CCNFs .
- Results : The maximum adsorption capacity of CCNFs for anionic dye was 1281.74 mg/g, and the dye uptake was as high as 90% under mild conditions without NaCl .
8. Preparation of Antibacterial Reagent for Infected Wound Repair
- Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is used to synthesize antibacterial soy protein isolate (QSPI), which has potential application as an antibacterial reagent for infected wound repair .
- Methods of Application : Soy protein isolate is reacted with 2,3-epoxypropyltrimethylammonium chloride to synthesize QSPI .
- Results : Specific results or outcomes obtained are not provided in the source .
Safety And Hazards
- Irritant : EPTAC can cause skin and eye irritation.
- Toxicity : It is classified as harmful if ingested .
- Environmental Impact : EPTAC may persist in water systems due to its stability.
Future Directions
- Green Synthesis : Explore more environmentally friendly routes for EPTAC production.
- Biodegradability : Investigate its biodegradation potential.
- Application Diversification : Explore novel applications beyond existing uses.
properties
IUPAC Name |
trimethyl(oxiran-2-ylmethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAFTRIIUSGLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1CO1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NOCl, C6H14ClNO | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51838-31-4 | |
Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51838-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044643 | |
Record name | Glycidyl trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 g/cm³ | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
2,3-Epoxypropyltrimethylammonium chloride | |
CAS RN |
3033-77-0, 51838-31-4 | |
Record name | Glycidyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3033-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycidyl trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypropyltrimethylammonium chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51213 | |
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Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycidyl trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyltrimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 51838-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283XH39M8X | |
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Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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